molecular formula C9H20N2 B1489128 1-(2-Ethylbutyl)azetidin-3-amine CAS No. 1479906-95-0

1-(2-Ethylbutyl)azetidin-3-amine

Cat. No.: B1489128
CAS No.: 1479906-95-0
M. Wt: 156.27 g/mol
InChI Key: OOQDRGGEFSTMPS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethylbutyl)azetidin-3-amine can be synthesized through several synthetic routes. One common method involves the reaction of azetidin-3-one with 2-ethylbutylamine under acidic conditions. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and is conducted at elevated temperatures to facilitate the ring closure and formation of the azetidine ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate purification steps, such as distillation or recrystallization, to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethylbutyl)azetidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the amine group to a nitro group.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can reduce nitro groups to amines.

  • Substitution: Nucleophilic substitution reactions can occur with suitable electrophiles, such as alkyl halides, under basic conditions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of secondary or tertiary amines.

  • Substitution: Formation of alkylated azetidines.

Scientific Research Applications

1-(2-Ethylbutyl)azetidin-3-amine has found applications in various scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: Research is ongoing to explore its therapeutic potential, particularly in the development of new drugs.

  • Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2-Ethylbutyl)azetidin-3-amine exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary widely, but often include signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

1-(2-Ethylbutyl)azetidin-3-amine is unique due to its specific structural features, but it can be compared to other similar compounds such as:

  • Azetidin-3-amine derivatives: These compounds share the azetidine ring but differ in their substituents.

  • Other alkylated amines: Compounds with different alkyl groups attached to the amine function.

Properties

IUPAC Name

1-(2-ethylbutyl)azetidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2/c1-3-8(4-2)5-11-6-9(10)7-11/h8-9H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQDRGGEFSTMPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1CC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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